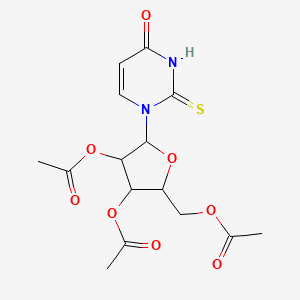

2',3',5'-Tri-O-acetyl-2-thiouridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[3,4-diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDNCFTUUKOENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2',3',5'-Tri-O-acetyl-2-thiouridine chemical properties

2',3',5'-Tri-O-acetyl-2-thiouridine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the chemical properties, synthesis, and biological relevance of this compound. It is intended to serve as a detailed resource for professionals in chemical research and drug development. The information compiled herein includes key physicochemical data, detailed experimental protocols, and an exploration of its mechanism of action as a potential therapeutic agent.

Core Chemical Properties

This compound is a synthetically modified pyrimidine (B1678525) nucleoside. The addition of three acetyl groups to the ribose moiety significantly increases its lipophilicity compared to its parent compound, 2-thiouridine (B16713). This modification is crucial for its function as a prodrug, enhancing its ability to cross cellular membranes.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. Data for the closely related compound, 2',3',5'-Tri-O-acetyluridine, is included for comparison where direct data is unavailable.

| Property | Value | Reference/Note |

| IUPAC Name | [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]methyl acetate | Standard nomenclature |

| CAS Number | 28542-31-6 | [1][2] |

| Molecular Formula | C₁₅H₁₈N₂O₈S | Derived from structure |

| Molecular Weight | 386.38 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds[3][4] |

| Solubility | Soluble in DMSO, DMF, Chloroform, Methanol, Dichloromethane, Ethyl Acetate. | Inferred from the high solubility of 2',3',5'-Tri-O-acetyluridine in these organic solvents[4][5][6][7]. Acetylation enhances lipid solubility[4][7][8]. |

| Storage Conditions | -20°C | [1] |

| Stability | Stable for ≥ 4 years at -20°C. | Inferred from its non-thiolated analog, 2',3',5'-Tri-O-acetyluridine[4][8]. |

Experimental Protocols

The synthesis and analysis of this compound can be achieved through several established chemical procedures.

Synthesis Methodologies

Two primary synthetic routes are commonly employed:

Route A: Thionation of a Uridine Precursor This approach begins with the readily available 2',3',5'-Tri-O-acetyluridine.

-

Starting Material: 2',3',5'-Tri-O-acetyluridine.

-

Reaction: The 4-oxo group of the uracil (B121893) ring is converted to a 4-thio group using a thionating agent. Lawesson's reagent is effective for this transformation[9].

-

Purification: The product is purified from the reaction mixture using standard techniques such as flash column chromatography on silica (B1680970) gel.

Route B: Glycosylation and Acetylation This method builds the molecule by coupling the base to the sugar moiety.

-

Base Preparation: 2-Thiouracil (B1096) is silylated to increase its reactivity and solubility in organic solvents.

-

Glycosylation: The silylated 2-thiouracil is coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, following the Vorbrüggen procedure[10][11].

-

Deprotection: The benzoyl protecting groups are removed from the ribose hydroxyls, typically using a solution of ammonia (B1221849) in methanol[10].

-

Acetylation: The free hydroxyl groups on the resulting 2-thiouridine are then acetylated using an agent like acetic anhydride (B1165640) or N-acetyl imidazole (B134444) to yield the final product[12].

-

Purification: Flash chromatography is used to isolate the pure this compound[10][13].

Analytical and Purification Protocols

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates (Merck 60F-254) is utilized for monitoring reaction progress and for preliminary purity assessment[10][13].

-

Flash Column Chromatography: This is the standard method for purifying the final compound and intermediates. A silica gel 60 (230–400 mesh) stationary phase is typically used with a solvent system such as chloroform:methanol[10][13].

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for assessing the purity and stability of the compound[14].

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) can be used to confirm the molecular weight of the synthesized product[10][13][15].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Based on related compounds, characteristic ¹H NMR signals are expected for the acetyl protons around δ 2.0-2.2 ppm and for the anomeric proton of the ribose ring around δ 6.0-6.5 ppm[10][16].

Biological Activity and Mechanism of Action

This compound is classified as a nucleoside analog with potential antitumor activity, particularly against indolent lymphoid malignancies[17][18]. Its mode of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis[17][18].

Prodrug Activation and Cellular Effect

The triacetylated form of 2-thiouridine functions as a prodrug. Its increased lipophilicity allows for efficient transport across the cell membrane. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases, releasing the active metabolite, 2-thiouridine. This active form can then be phosphorylated by cellular kinases to its triphosphate derivative, which interferes with nucleic acid metabolism.

The parent compound, 2-thiouridine, is a naturally occurring modified nucleoside found in the wobble position of some transfer RNAs (tRNAs), where it plays a role in the fidelity of codon-anticodon interactions[10][19]. The introduction of its analog as a drug is designed to exploit the cellular machinery involved in nucleic acid synthesis, leading to cytotoxic effects in rapidly dividing cells, such as those found in lymphoid malignancies.

References

- 1. amsbio.com [amsbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 2 ,3 ,5 -Tri-O-acetyluridine = 98 4105-38-8 [sigmaaldrich.com]

- 6. synthose.com [synthose.com]

- 7. 2',3',5'-Triacetyluridine | CAS 4105-38-8 | Cayman Chemical | Biomol.com [biomol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. 2',3',5'-Tri-O-acetyluridine synthesis - chemicalbook [chemicalbook.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. 2',3',5'-Triacetylguanosine(6979-94-8) 1H NMR spectrum [chemicalbook.com]

- 17. This compound [shop.labclinics.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine

This document provides a comprehensive technical guide for the synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine, a modified nucleoside of interest for researchers, scientists, and professionals in drug development. The synthesis pathway involves a two-stage process: the initial synthesis of 2-thiouridine (B16713) followed by its complete acetylation (peracetylation). This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step is the synthesis of 2-thiouridine itself, which is then followed by the acetylation of the hydroxyl groups on the ribose sugar.

A common and high-yield method for the synthesis of 2-thiouridine involves the Vorbrüggen glycosylation.[1] This reaction couples a silylated pyrimidine (B1678525) base, in this case, 2-thiouracil (B1096), with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1] The silylation of 2-thiouracil enhances its solubility and reactivity for the subsequent N-glycosylation reaction. Following the coupling reaction, the protecting groups on the ribose are removed to yield 2-thiouridine.

The second step is the peracetylation of 2-thiouridine. This is typically achieved by treating 2-thiouridine with an acetylating agent, such as acetic anhydride (B1165640), in a suitable solvent like pyridine (B92270).[2] This reaction replaces the hydrogen atoms of the 2', 3', and 5' hydroxyl groups with acetyl groups, resulting in the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Thiouridine

This protocol is adapted from the Vorbrüggen glycosylation method.[1]

Materials:

-

2-Thiouracil

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Trimethylsilyl (B98337) chloride (TMSCl)

-

Anhydrous acetonitrile

-

Tin(IV) chloride (SnCl4)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (B86663) (anhydrous)

-

Ammonia (B1221849) solution (2 M in methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Silylation of 2-Thiouracil: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 2-thiouracil in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl). Reflux the mixture until the solution becomes clear, indicating the formation of the bis-silyl derivative. Remove the excess HMDS and TMSCl under vacuum.

-

Glycosylation Reaction: Dissolve the silylated 2-thiouracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile. Cool the solution to 0 °C. Add tin(IV) chloride (SnCl4) dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Extract the product with dichloromethane (DCM). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected 2-thiouridine derivative.

-

Deprotection: Dissolve the purified protected nucleoside in methanol. Add a 2 M solution of ammonia in methanol and stir at room temperature until the deprotection is complete (monitored by TLC).[1] Remove the solvent under reduced pressure. Purify the resulting 2-thiouridine by recrystallization or silica gel column chromatography.

Step 2: Synthesis of this compound

This protocol is a general method for the peracetylation of nucleosides.[2]

Materials:

-

2-Thiouridine

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry methanol

-

Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Acetylation Reaction: Dissolve 2-thiouridine (1.0 equivalent) in dry pyridine under an inert atmosphere.[2] Cool the solution to 0 °C. Add acetic anhydride (at least 3.0 equivalents, typically a slight excess is used for each hydroxyl group) dropwise.[2] Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[2]

-

Quenching and Work-up: Quench the reaction by adding dry methanol.[2] Co-evaporate the reaction mixture with toluene to remove pyridine.[2]

-

Extraction: Dilute the residue with dichloromethane or ethyl acetate.[2] Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2] Purify the crude product by silica gel column chromatography to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |

| 1. Synthesis of 2-Thiouridine | 2-Thiouracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | HMDS, TMSCl, SnCl₄, Acetonitrile, 2M NH₃/MeOH | 0 °C to RT | 12-24 h | High |

| 2. Acetylation of 2-Thiouridine | 2-Thiouridine | Acetic Anhydride, Pyridine | 0 °C to RT | 4-12 h | 78-97%[3][4] |

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound.

Experimental Workflow for Acetylation

Caption: Experimental workflow for the acetylation of 2-thiouridine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2',3',5'-Tri-O-acetyl-2-thiouridine

This document provides a comprehensive overview of this compound, focusing on its function, mechanism of action, and applications in research and drug development.

Core Function and Mechanism of Action

This compound is a synthetic derivative of the naturally occurring modified nucleoside, 2-thiouridine (B16713) (s²U). The primary function of the acetyl groups is to act as protecting groups, which increases the compound's lipophilicity and facilitates its transport across cell membranes.[1] Once inside the cell, cellular esterases are presumed to cleave the acetyl groups, releasing the active compound, 2-thiouridine. Therefore, this compound functions as a prodrug of 2-thiouridine.

The biological activities are attributed to the functions of 2-thiouridine (s²U) , which are multifaceted:

-

Antiviral Activity : 2-thiouridine has demonstrated broad-spectrum antiviral activity, particularly against positive-sense single-stranded RNA (ssRNA+) viruses such as Dengue virus (DENV) and SARS-CoV-2.[2][3] The primary mechanism is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication and transcription.[2][3] By acting as a nucleoside analogue, s²U can be incorporated into the nascent viral RNA chain, leading to the termination of RNA synthesis.

-

Antitumor Properties : As a nucleoside analog, this compound is classified with compounds that exhibit broad antitumor activity, especially against indolent lymphoid malignancies.[4][5] The proposed anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis.[4][5]

-

Structural Role in RNA : 2-thiouridine is a naturally occurring modification found in transfer RNA (tRNA), specifically at the "wobble" position (position 34) of the anticodon.[6][7] The sulfur atom at the C2 position induces a preference for a C3'-endo sugar pucker, which rigidifies the ribose ring and stabilizes the A-form helical structure of RNA.[6][7] This conformational rigidity enhances the stability and specificity of the codon-anticodon interaction during protein translation, contributing to the fidelity of the genetic code.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of 2-thiouridine (the active form of this compound).

Table 1: Antiviral Activity of 2-Thiouridine (s²U)

| Virus | Strain | Cell Line | EC₅₀ (µM) | EC₉₀ (µM) | Assay Type |

| DENV2 | D2/hu/INDIA/09-74 | VeroE6 | 2.4 | - | qPCR Assay |

Data extracted from a study on the broad-spectrum antiviral activity of s²U.[2]

Table 2: Thermodynamic Stability of RNA Duplexes Containing 2-Thiouridine (s²U)

| Duplex (Central Pair) | Tₘ (°C) | ΔG°₃₇ (kcal/mol) |

| U:A (unmodified control) | 19.0 | -2.8 |

| s²U :A | 30.7 | -4.8 |

| s⁴U:A | 14.5 | -2.2 |

Data from UV thermal melting studies on a 9-bp RNA duplex. The results highlight the significant stabilization conferred by the s²U modification compared to the unmodified uridine (B1682114) (U) and 4-thiouridine (B1664626) (s⁴U).[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Synthesis of this compound

The synthesis of acetylated thiouridines generally follows a multi-step process starting from uridine.

-

Acetylation of Uridine : Uridine is first treated with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a base like pyridine, to protect the 2', 3', and 5' hydroxyl groups of the ribose sugar. This yields 2',3',5'-Tri-O-acetyluridine.[9]

-

Thionation : The 4-oxo group of the acetylated uridine is converted to a 4-thio group using a thionating agent like Lawesson's reagent.[9]

-

Isomerization/Rearrangement : While not explicitly detailed for 2-thiouridine in the provided context, the synthesis of thiouridines often involves specific coupling or rearrangement steps to place the sulfur at the desired C2 position. A common method for synthesizing 2-thiouridine involves coupling a silylated 2-thiouracil (B1096) derivative with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by deprotection.[6][7] Acetylation would then be performed as a final step if the acetylated product is desired.

-

Purification : The final product is purified using techniques like flash column chromatography on silica (B1680970) gel.[10]

Cell-Based Antiviral Assay (MTT or Resazurin (B115843) Assay)

This protocol assesses the ability of a compound to inhibit virus-induced cell death.

-

Cell Seeding : Plate a suitable host cell line (e.g., VeroE6 for DENV or SARS-CoV-2) in a 96-well plate and incubate to allow cell attachment.

-

Compound Preparation : Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment : Pre-treat the cells with the compound dilutions for a set period. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI). A set of wells should remain uninfected (cell control) and another set infected but untreated (virus control).

-

Incubation : Incubate the plates for a period sufficient for the virus to cause significant cytopathic effect (CPE) in the virus control wells (e.g., 48-72 hours).

-

Viability Assessment :

-

Add MTT or resazurin solution to each well.

-

Incubate to allow viable cells to metabolize the dye.

-

Add a solubilizing agent (for MTT) and measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis : Calculate the percentage of cell viability relative to the cell control. The EC₅₀ (50% effective concentration) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.[2]

UV Thermal Melting for RNA Duplex Stability

This method measures the melting temperature (Tₘ), the temperature at which 50% of the duplex RNA dissociates into single strands.

-

Sample Preparation : Prepare solutions of the complementary RNA strands in a buffer solution (e.g., 10 mM Tris-HCl, 1 M NaCl, 2.5 mM EDTA, pH 8.0).[11]

-

Denaturation and Annealing : Heat the RNA solutions to a high temperature (e.g., 95°C) for several minutes to ensure complete denaturation, then slowly cool to room temperature to allow for duplex formation.

-

UV Absorbance Measurement : Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the sample at 260 nm as the temperature is slowly increased at a constant rate (e.g., 0.5°C/minute).

-

Data Analysis : Plot absorbance versus temperature to generate a melting curve. The Tₘ is the temperature at the midpoint of the transition. Thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) can be derived from the shape of the curve, and the free energy (ΔG°) can be calculated.[6][11]

Visualizations: Pathways and Workflows

Mechanism of Action: Antiviral Prodrug

Caption: Prodrug activation and inhibition of viral RNA synthesis.

Experimental Workflow: Antiviral Assay

Caption: General workflow for a cell-based antiviral activity assay.

Structural Role: Codon-Anticodon Interaction

Caption: Role of s²U in stabilizing codon-anticodon interactions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pnas.org [pnas.org]

- 3. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [shop.labclinics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 10. 2',3',5'-Tri-O-acetyluridine synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 2',3',5'-Tri-O-acetyl-2-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2',3',5'-Tri-O-acetyl-2-thiouridine, a modified nucleoside of significant interest in medicinal chemistry and molecular biology. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible literature, this guide presents a comparative analysis based on closely related analogues: 2',3',5'-Tri-O-acetyluridine and 2',3',5'-Tri-O-acetyl-4-thiouridine. This approach allows for informed estimations of the expected spectroscopic characteristics of the target molecule.

Comparative Spectroscopic Data

The introduction of a thio-group at the C2 position of the uridine (B1682114) base is expected to induce notable shifts in the NMR spectra and a different fragmentation pattern in mass spectrometry compared to its non-thiolated counterpart. The following tables summarize the available data for key analogues to facilitate this comparative understanding.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton | 2',3',5'-Tri-O-acetyluridine (Estimated) | 2',3',5'-Tri-O-acetyl-4-thiouridine | Expected for this compound |

| H-6 | ~7.7 (d) | 7.43 (d, J=7.9 Hz) | Shift expected due to proximity to C2-thio group |

| H-5 | ~5.8 (d) | 6.48 (d, J=7.9 Hz) | Minor shift expected |

| H-1' | ~6.0 (d) | 6.21 (d, J=3.8 Hz) | Minor shift expected |

| H-2' | ~5.3 (t) | 5.41 (t, J=4.8 Hz) | Minor shift expected |

| H-3' | ~5.3 (t) | 5.31 (t, J=5.3 Hz) | Minor shift expected |

| H-4' | ~4.3 (m) | 4.38 (m) | Minor shift expected |

| H-5'a, H-5'b | ~4.3 (m) | 4.41 (m) | Minor shift expected |

| CH₃ (acetyl) | ~2.1 (s) | 2.13, 2.11, 2.09 (s) | ~2.1 (multiple singlets) |

Note: The chemical shifts for 2',3',5'-Tri-O-acetyluridine are estimations based on typical values for acetylated ribonucleosides. The data for 2',3',5'-Tri-O-acetyl-4-thiouridine is derived from available spectral information.

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon | 2',3',5'-Tri-O-acetyluridine (Estimated) | 2',3',5'-Tri-O-acetyl-4-thiouridine | Expected for this compound |

| C-2 | ~150 | 174.9 | Significant downfield shift expected (>170 ppm) |

| C-4 | ~163 | 190.2 | Upfield shift expected compared to 4-thiouridine |

| C-5 | ~102 | 114.7 | Minor shift expected |

| C-6 | ~140 | 137.1 | Minor shift expected |

| C-1' | ~88 | 89.2 | Minor shift expected |

| C-2' | ~73 | 73.1 | Minor shift expected |

| C-3' | ~70 | 69.8 | Minor shift expected |

| C-4' | ~80 | 81.1 | Minor shift expected |

| C-5' | ~63 | 63.2 | Minor shift expected |

| C=O (acetyl) | ~170 | 170.2, 169.7, 169.5 | ~170 |

| CH₃ (acetyl) | ~20 | 20.7, 20.6, 20.4 | ~20 |

Note: The primary diagnostic feature in the ¹³C NMR spectrum for this compound will be the significant downfield shift of the C-2 carbon due to the thionyl group.

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₅H₁₈N₂O₈S |

| Molecular Weight | 386.38 g/mol |

| Expected [M+H]⁺ | 387.0833 |

| Expected [M+Na]⁺ | 409.0652 |

Experimental Protocols

The synthesis of this compound typically involves the acetylation of 2-thiouridine (B16713). Below is a general protocol based on standard procedures for nucleoside acetylation.

Synthesis of this compound

Materials:

-

2-Thiouridine

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

Dissolution: Dissolve 2-thiouridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add saturated aqueous NaHCO₃ to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Spectroscopic Characterization

The purified product should be characterized by the following spectroscopic methods:

-

¹H NMR and ¹³C NMR: Spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using ESI or FAB ionization is recommended to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (C=O, C=S, O-H).

-

UV-Vis Spectroscopy: To determine the absorption maximum, which is expected to be at a longer wavelength compared to uridine due to the thio-functionalization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

The Core Mechanism of 2-Thiouridine Nucleoside Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-thiouridine (B16713) nucleoside analogs, a class of compounds with significant therapeutic potential. These molecules, both naturally occurring as transfer RNA (tRNA) modifications and synthetically derived, exhibit a range of biological activities, most notably as broad-spectrum antiviral agents against positive-strand RNA viruses and as potential anticancer therapeutics. This document details their role in fundamental biological processes, delineates their mechanisms of therapeutic action, presents quantitative data on their efficacy, outlines key experimental protocols for their study, and provides visual representations of the associated biochemical pathways and experimental workflows.

Introduction: The Dual Role of 2-Thiouridine and its Analogs

2-Thiouridine (s²U) is a naturally occurring modified nucleoside found in the wobble position (position 34) of the anticodon loop of certain tRNAs, such as those for glutamic acid, glutamine, and lysine.[1] This modification is crucial for maintaining the structural integrity of the anticodon and ensuring the fidelity and efficiency of protein translation.[1] The sulfur substitution at the C2 position of the uridine (B1682114) base enhances the rigidity of the ribose sugar pucker, which in turn stabilizes codon-anticodon interactions.[2]

Beyond their fundamental role in translation, synthetic 2-thiouridine nucleoside analogs have emerged as a promising class of therapeutic agents. Their primary mechanism of action in a therapeutic context is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses.[3][4][5] This has led to their investigation as broad-spectrum antiviral drugs. Furthermore, emerging evidence suggests that 2-thiouridine derivatives and related thiopyrimidines possess anticancer properties, primarily through the induction of apoptosis and oxidative stress.

This guide will delve into the intricate mechanisms underpinning these biological and therapeutic functions.

Mechanism of Action: From Translation to Therapeutic Intervention

The mechanism of action of 2-thiouridine nucleoside analogs can be broadly categorized into their physiological role in tRNA and their pharmacological effects as antiviral and anticancer agents.

Physiological Role: tRNA Modification and Translational Fidelity

The biosynthesis of 2-thiouridine in tRNA is a complex, multi-step enzymatic process. In bacteria like E. coli, it involves a sulfur relay system where a cysteine desulfurase (IscS) mobilizes sulfur, which is then transferred through a series of "Tus" proteins to the tRNA-modifying enzyme MnmA.[6][7] In eukaryotes, the pathway is distinct and linked to the ubiquitin-like protein Urm1.[4][5]

The presence of s²U at the wobble position of the anticodon is critical for accurate decoding of codons ending in A or G. By restricting the conformational flexibility of the anticodon loop, the 2-thio modification prevents misreading of near-cognate codons, thereby ensuring translational accuracy.[1]

Antiviral Mechanism: Inhibition of RNA-Dependent RNA Polymerase

The primary antiviral mechanism of 2-thiouridine analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[3][4] This mechanism is particularly effective against positive-strand RNA viruses. The process unfolds as follows:

-

Cellular Uptake and Phosphorylation: The nucleoside analog enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form (s²UTP).

-

Competition with Natural Nucleotides: s²UTP acts as a competitive inhibitor of the natural uridine triphosphate (UTP).

-

Incorporation into Viral RNA: The viral RdRp incorporates the 2-thiouridine analog into the nascent viral RNA chain.

-

Chain Termination/Stalling: The presence of the 2-thio modification can lead to stalling or termination of the growing RNA chain, thus halting viral replication.[5]

Anticancer Mechanism: Induction of Apoptosis and Oxidative Stress

The anticancer activity of thiopyrimidine derivatives, including 2-thiouridine analogs, is an area of active investigation. The proposed mechanisms center on the induction of programmed cell death (apoptosis) and the generation of cellular stress.

-

Induction of Apoptosis: Thienopyrimidine derivatives, which share structural similarities with 2-thiouridine, have been shown to induce apoptosis in cancer cells.[1] This process involves the activation of caspases and modulation of pro- and anti-apoptotic proteins.

-

Oxidative Stress: Some thiopyrimidine compounds have been observed to selectively induce oxidative stress in cancer cells, leading to cell death.[1]

-

Mitotic Catastrophe: In some cancer cell lines, when apoptotic pathways are compromised, these compounds can induce an alternative cell death mechanism known as mitotic catastrophe.[1]

Quantitative Data on Efficacy

The following tables summarize the in vitro efficacy of 2-thiouridine and its analogs against various viruses and cancer cell lines.

Table 1: Antiviral Activity of 2-Thiouridine (s²U)

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Flaviviridae | Dengue virus (DENV-2) | BHK-21 | 0.8 | >400 | >500 |

| Zika virus (ZIKV) | Vero | 1.2 | >400 | >333 | |

| West Nile virus (WNV) | Vero | 1.5 | >400 | >267 | |

| Yellow Fever virus (YFV) | Vero | 1.0 | >400 | >400 | |

| Coronaviridae | SARS-CoV-2 (Ancestral) | VeroE6 | 1.2 | >400 | >333 |

| SARS-CoV-2 (Delta) | VeroE6 | 1.1 | >400 | >364 | |

| SARS-CoV-2 (Omicron BA.1) | VeroE6 | 1.3 | >400 | >308 | |

| SARS-CoV | VeroE6 | 1.2 | >400 | >333 | |

| MERS-CoV | VeroE6 | 2.3 | >400 | >174 | |

| HCoV-OC43 | MRC-5 | 1.1 | >400 | >364 | |

| HCoV-229E | MRC-5 | 0.9 | >400 | >444 | |

| Togaviridae | Chikungunya virus (CHIKV) | Vero | 0.7 | >400 | >571 |

Data extracted from Uemura, K. et al. (2023). 2-thiouridine is a broad-spectrum antiviral ribonucleoside analogue against positive-strand RNA viruses. PNAS, 120(42), e2304139120.[6]

Table 2: Anticancer Activity of Selected Thiopyrimidine Derivatives

Note: Specific IC₅₀ data for a broad range of 2-thiouridine nucleoside analogs against the NCI-60 panel is not extensively available in the public domain. The following data for related thiopyrimidine derivatives illustrates the potential of this class of compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Thienopyrimidine derivative 6j | HCT116 (Colon) | ~5 |

| Thienopyrimidine derivative 6j | A2780 (Ovarian) | ~2.5 |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 |

Data is illustrative and sourced from studies on related thiopyrimidine structures.[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2-thiouridine analogs.

Plaque Reduction Assay for Antiviral Efficacy

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, BHK-21) in 6-well or 12-well plates.

-

Virus stock with a known titer.

-

Serial dilutions of the 2-thiouridine analog.

-

Serum-free cell culture medium.

-

Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Infection: Aspirate the growth medium and infect the cells with a pre-determined amount of virus (to yield 50-100 plaques per well) in the presence of varying concentrations of the 2-thiouridine analog. Include a "virus only" control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Fixation and Staining: Fix the cells with the fixing solution and then stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of the triphosphate form of a 2-thiouridine analog to inhibit the activity of purified viral RdRp.

Materials:

-

Purified viral RdRp enzyme.

-

RNA template and primer (often with a fluorescent or radioactive label on the primer).

-

2-thiouridine triphosphate analog (s²UTP) at various concentrations.

-

Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

-

Reaction buffer containing Mg²⁺.

-

Quenching solution (e.g., EDTA).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

Procedure:

-

Reaction Setup: In a reaction tube, combine the purified RdRp enzyme, the RNA template/primer duplex, and the reaction buffer.

-

Inhibition: Add varying concentrations of the s²UTP analog. Include a control reaction with no inhibitor.

-

Initiation: Start the reaction by adding the mixture of natural rNTPs (including UTP in the control, and a low concentration of UTP in the competition assays).

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Denature the RNA products and separate them by size using denaturing PAGE.

-

Visualization: Visualize the labeled RNA products using an appropriate imaging system. Inhibition of RdRp activity will result in a decrease in the amount of full-length extension product.

-

Data Analysis: Quantify the band intensities to determine the concentration of s²UTP required to inhibit 50% of the RdRp activity (IC₅₀).

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of total cellular protein content. It is widely used for cytotoxicity screening of anticancer drugs.

Materials:

-

Cancer cell lines cultured in 96-well plates.

-

Serial dilutions of the 2-thiouridine analog.

-

Trichloroacetic acid (TCA), cold.

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

-

1% acetic acid wash solution.

-

10 mM Tris base solution (pH 10.5).

Procedure:

-

Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.

-

Drug Treatment: Replace the medium with medium containing serial dilutions of the 2-thiouridine analog. Incubate for a defined period (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates with water to remove TCA and dead cells.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound SRB dye.

-

Absorbance Measurement: Measure the absorbance at ~510 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Conclusion and Future Directions

2-thiouridine nucleoside analogs represent a versatile class of molecules with established roles in fundamental biology and significant potential as therapeutic agents. Their mechanism as potent inhibitors of viral RdRp is well-supported by quantitative data, making them attractive candidates for the development of broad-spectrum antiviral drugs. The emerging evidence of their anticancer activity through the induction of apoptosis and other cell death mechanisms warrants further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of 2-thiouridine analogs to optimize antiviral efficacy and broaden the spectrum of activity.

-

Elucidation of Anticancer Mechanisms: In-depth studies to identify the specific signaling pathways modulated by 2-thiouridine analogs in different cancer types.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the most promising analogs in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the potential synergistic effects of 2-thiouridine analogs when used in combination with other antiviral or anticancer drugs.

The continued exploration of 2-thiouridine nucleoside analogs holds great promise for the development of novel therapies to combat viral infections and cancer.

References

- 1. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [2-Thiouridine is a Broad-spectrum Antiviral Ribonucleoside Analogue Against Positive-strand RNA Viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. mdpi.com [mdpi.com]

The Strategic Application of Acetyl Protecting Groups in Nucleoside Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of a nucleoside analog from a promising chemical entity to a clinically effective therapeutic is fraught with challenges, paramount among them being suboptimal pharmacokinetic properties. Many potent nucleoside analogs suffer from poor aqueous solubility, limited membrane permeability, and rapid metabolism, which collectively curtail their oral bioavailability and therapeutic efficacy. A key strategy to surmount these hurdles lies in the judicious use of protecting groups, with the acetyl group emerging as a particularly versatile and effective tool. This technical guide provides a comprehensive overview of the role of acetyl protecting groups in the synthesis, development, and mechanism of action of nucleoside analogs, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Dual Role of Acetyl Protecting Groups

Acetyl protecting groups serve two primary functions in the context of nucleoside analog development: as transient masks during chemical synthesis and as prodrug moieties to enhance drug delivery.

-

In Chemical Synthesis: The hydroxyl and amino functionalities of nucleosides are reactive and can interfere with desired chemical transformations. Acetylation temporarily blocks these groups, directing reactions to other parts of the molecule. This is crucial for achieving regioselectivity and preventing unwanted side reactions during the synthesis of complex nucleoside derivatives. The acetyl group is favored due to its ease of introduction, stability under various reaction conditions, and facile removal under mild basic conditions.

-

As Prodrug Moieties: The hydrophilic nature of many nucleoside analogs, due to their multiple hydroxyl groups, hinders their passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract. By masking these polar hydroxyl groups with lipophilic acetyl esters, the overall lipophilicity of the molecule is increased. This enhanced lipophilicity facilitates improved absorption from the gut, leading to higher plasma concentrations and greater oral bioavailability. Once absorbed, these acetylated prodrugs are designed to be metabolized by endogenous esterases, releasing the active nucleoside analog at or near its site of action.

Quantitative Impact of Acetylation on Pharmacokinetic Properties

The conversion of a hydrophilic nucleoside analog into an acetylated prodrug can dramatically improve its pharmacokinetic profile. The following tables provide a comparative analysis of key parameters for two clinically successful examples: the antiviral agent famciclovir (B1672041) (a prodrug of penciclovir) and the anticancer agent capecitabine (B1668275) (a prodrug of 5-fluorouracil).

Table 1: Comparative Pharmacokinetic and Physicochemical Properties of Famciclovir and Penciclovir

| Parameter | Penciclovir | Famciclovir (Di-acetyl Penciclovir) | Fold Improvement | Reference(s) |

| Oral Bioavailability (%) | < 5 | 77 | > 15 | [1][2][3][4][5] |

| Water Solubility | 1.7 mg/mL | > 25% w/v (initially, then precipitates as monohydrate at 2-3% w/v) | Significantly Increased Initial Solubility | [6][7] |

| LogP | -1.1 | 0.6 | - | [6][7] |

Table 2: Comparative Pharmacokinetic and Physicochemical Properties of 5-Fluorouracil and Capecitabine

| Parameter | 5-Fluorouracil (5-FU) | Capecitabine | Fold Improvement | Reference(s) |

| Oral Bioavailability (%) | Poor and erratic | ~70% (as 5'-DFUR) | Significantly Improved and More Consistent | [8][9] |

| Water Solubility | 12 mg/mL | 26 mg/mL | ~2.2 | [10][11] |

| Tumor-Selective Activation | No | Yes (via Thymidine Phosphorylase) | N/A | [9][12] |

Table 3: Comparative In Vitro Antiviral Activity (IC50) of Penciclovir

| Virus | Cell Line | IC50 (µM) | Reference(s) |

| Herpes Simplex Virus 1 (HSV-1) | MRC-5 | 1.6 | [13] |

| Herpes Simplex Virus 2 (HSV-2) | MRC-5 | 6 | [13] |

| Varicella-Zoster Virus (VZV) | MRC-5 | 12 | [13] |

| HSV-1 SC16 | Vero | ACV: 0.9, PCV: 4.1 | [14] |

| HSV-2 SB5 | Vero | ACV: 1.6, PCV: 13.9 | [14] |

| VZV | MRC-5 | PCV: 3.8 µg/mL, ACV: 4.2 µg/mL | [15] |

Note: Famciclovir is the prodrug and is inactive in vitro; therefore, IC50 values are reported for its active metabolite, penciclovir.

Table 4: Comparative In Vitro Anticancer Activity (IC50) of 5-Fluorouracil and Capecitabine in Colorectal Cancer Cell Lines

| Cell Line | 5-Fluorouracil (5-FU) IC50 (µM) | Capecitabine IC50 (µM) | Reference(s) |

| HCT-116 | 11.3 (after 3 days) | >100 | [16][17] |

| HT-29 | 11.25 (after 5 days) | 40 (used in combination studies) | [16][18] |

Note: Capecitabine is a prodrug and its in vitro activity depends on the expression of activating enzymes in the cell line, which is often lower than in vivo tumor environments. Therefore, its IC50 values in vitro can be significantly higher than 5-FU.

Experimental Protocols

General Protocol for O-Acetylation of Nucleosides using Acetic Anhydride (B1165640) in Pyridine (B92270)

This protocol describes a common method for the per-O-acetylation of hydroxyl groups on the sugar moiety of a nucleoside.

Materials:

-

Nucleoside

-

Anhydrous Pyridine

-

Acetic Anhydride (Ac₂O)

-

Dry Methanol (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the nucleoside (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

-

Quench the reaction by the slow addition of dry methanol.

-

Remove the solvent under reduced pressure (co-evaporate with toluene to remove residual pyridine).

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting acetylated nucleoside by silica gel column chromatography.

General Protocol for N-Deacetylation of Nucleosides using Schwartz's Reagent

This protocol outlines a mild and selective method for the removal of an N-acetyl group in the presence of other protecting groups.[3][19]

Materials:

-

N-acetylated nucleoside

-

Anhydrous Tetrahydrofuran (THF)

-

Schwartz's Reagent (Zirconocene chloride hydride)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-acetylated nucleoside (100 mg) in anhydrous THF (2 mL) in a flame-dried flask under an inert atmosphere.

-

Add Schwartz's reagent (3–6 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture for 0.5–3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous mixture with dichloromethane (2 x 5 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the deacetylated nucleoside by flash chromatography on silica gel.

Visualizing the Role of Acetyl Protecting Groups

Metabolic Activation Pathways

The following diagrams illustrate the enzymatic conversion of acetylated prodrugs to their active forms.

Caption: Metabolic activation of Famciclovir.

Caption: Metabolic activation of Capecitabine.

Signaling Pathway Modulation by Capecitabine

Capecitabine, through its conversion to 5-FU, can modulate signaling pathways involved in cancer cell proliferation and survival, such as the RANK/RANKL pathway in colorectal cancer.[20]

Caption: Capecitabine's effect on the RANK/RANKL pathway.

Experimental and Developmental Workflow

The decision to employ an acetyl protecting group strategy in nucleoside analog development follows a logical progression of experimental evaluation.

Caption: Workflow for acetyl prodrug development.

Conclusion

Acetyl protecting groups represent a powerful and well-established strategy in the development of nucleoside analog therapeutics. Their application in chemical synthesis enables the efficient construction of complex molecules, while their use as prodrug moieties provides a reliable method for enhancing oral bioavailability. The clinical success of acetylated nucleoside prodrugs like famciclovir and capecitabine underscores the transformative potential of this approach. For researchers and drug development professionals, a thorough understanding of the principles of acetyl group protection, coupled with robust experimental validation, is essential for unlocking the full therapeutic potential of novel nucleoside analogs.

References

- 1. brainkart.com [brainkart.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacological profile of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Famciclovir: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pathology & Oncology Research | Clinical benefits of oral capecitabine over intravenous 5-fluorouracyl regimen in case of neoadjuvant chemoradiotherapy followed by surgery for locally advanced rectal cancer [por-journal.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Fisetin and/or capecitabine causes changes in apoptosis pathways in capecitabine-resistant colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. oipub.com [oipub.com]

The Biological Activity of Thiolated Pyrimidine Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiolated pyrimidine (B1678525) nucleosides, a class of synthetic analogs of natural pyrimidines, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The substitution of an oxygen atom with a sulfur atom in the pyrimidine ring or the sugar moiety can profoundly influence the molecule's physicochemical properties, metabolic stability, and interaction with biological targets. This guide provides an in-depth overview of the core biological activities of these compounds, focusing on their potential as anticancer and antiviral agents. It summarizes key quantitative data, outlines general experimental methodologies, and visualizes relevant biological pathways and workflows.

Anticancer Activity of Thiolated Pyrimidine Nucleosides

Thiolated pyrimidine nucleosides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves metabolic activation to the corresponding nucleotide, which can then interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for several thiolated pyrimidine nucleosides against various cancer cell lines. This data provides a comparative look at the potency of these compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-thiopyrimidine derivative | PC-3 (Prostate) | 66.6 ± 3.6 (µg/ml) | [1] |

| 2-thiopyrimidine derivative | HCT-116 (Colon) | 60.9 ± 1.8 (µg/ml) | [1] |

| 5-arylthieno[2,3-d]pyrimidine | MCF-7 (Breast) | 0.0091 | [2] |

| 5-arylthieno[2,3-d]pyrimidine | MCF-7 (Breast) | 0.028 | [2] |

| 4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast) | 0.056 | [2] |

| 2-Pyridineformamide N(4)-ring incorporated thiosemicarbazone | MCF-7 (Breast) | 43.4 | [3] |

| 2-Pyridineformamide N(4)-ring incorporated thiosemicarbazone | MDA-MB-231 (Breast) | 35.9 | [3] |

Note: The presented data is a selection from available literature and is not exhaustive. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Antiviral Activity of Thiolated Pyrimidine Nucleosides

The structural similarity of thiolated pyrimidine nucleosides to natural nucleosides allows them to be recognized by viral polymerases. Upon incorporation into the growing viral DNA or RNA chain, they can act as chain terminators or induce lethal mutations, thereby inhibiting viral replication. These compounds have shown activity against a range of viruses, including herpesviruses and human immunodeficiency virus (HIV).

Quantitative Antiviral Activity Data

The following table presents the 50% effective concentration (EC50) values of various thiolated pyrimidine nucleosides against different viruses. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is also included where available, indicating the compound's therapeutic window.

| Compound | Virus | Cell Line | EC50 (µM) | SI | Reference |

| 2'-deoxy-5-ethyl-2-thiocytidine (TN-53) | HSV-1 | - | 0.04 | >7215 | [4] |

| 2'-deoxy-5-propyl-2-thiocytidine (TN-54) | HSV-1 | - | 0.15 | >1849 | [4] |

| 2'-deoxy-5-propyl-2-thiouridine (TN-51) | VZV (CaQu) | - | 0.0031 | - | [4] |

| 5-bromovinyl-2-thiouracil arabinoside (TN-65) | VZV (CaQu) | - | 0.0038 | - | [4] |

| 5-styryl-2-thiouracil arabinoside (TN-67) | VZV (CaQu) | - | 0.0026 | - | [4] |

| 2-thiocytosine arabinoside derivatives | HCMV | - | 57-159 (pM) | - | [4] |

| N10169 (pyrazolo[3,4-d]pyrimidine-3-thiocarboxamide) | Adenovirus, Vaccinia virus, Influenza B virus, Paramyxoviruses, Picornaviruses, Reoviruses | HeLa | 1 - 10 | - | [5] |

Note: The presented data is a selection from available literature and is not exhaustive. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed, step-by-step experimental protocols are typically found within the full text of peer-reviewed publications and can vary significantly between laboratories. The following sections provide a generalized overview of common assays used to evaluate the biological activity of thiolated pyrimidine nucleosides.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][4][6][7]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the thiolated pyrimidine nucleoside and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and determining the efficacy of antiviral compounds.[1]

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the thiolated pyrimidine nucleoside. In separate tubes, mix the virus at a known titer with each compound dilution and incubate to allow for interaction.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay Application: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet). Plaques appear as clear zones against a stained background of uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

Visualizing Workflows and Mechanisms

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel thiolated pyrimidine nucleosides.

Representative Mechanism of Action

The cytotoxic and antiviral effects of many thiolated pyrimidine nucleosides are initiated by their intracellular phosphorylation to the active triphosphate form. This diagram illustrates this general mechanism.

Conclusion

Thiolated pyrimidine nucleosides represent a promising class of compounds with potent anticancer and antiviral activities. Their unique chemical properties, conferred by the sulfur substitution, lead to diverse biological effects, primarily through the disruption of nucleic acid synthesis in target cells or viruses. The quantitative data, though not exhaustive, clearly indicates that certain members of this class exhibit activity in the nanomolar to low micromolar range. Further research, including detailed structure-activity relationship studies, optimization of pharmacokinetic properties, and in vivo efficacy and safety assessments, is warranted to fully realize the therapeutic potential of these intriguing molecules. The generalized experimental workflows and mechanisms of action presented in this guide provide a foundational understanding for researchers and drug development professionals engaged in this exciting area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchhub.com [researchhub.com]

Structural Characterization of Acetylated Thiouridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characterization of acetylated thiouridines. Thiouridines, sulfur-containing analogues of uridine (B1682114), are naturally occurring modified nucleosides found in transfer RNA (tRNA) that play crucial roles in various biological processes. Their acetylated derivatives, while less studied, are of growing interest in drug development and chemical biology due to their potential to modulate biological pathways. This document outlines the synthesis, purification, and detailed structural analysis of these compounds using modern analytical techniques.

Synthesis of Acetylated Thiouridines

The synthesis of acetylated thiouridines can be approached through two primary routes: O-acetylation of the ribose sugar moiety and N-acetylation of the thiouracil base. The former is often a key step in the synthesis of thiouridines themselves, while the latter would represent a distinct modification.

Synthesis of O-Acetylated Thiouridines

A common strategy for the synthesis of 4-thiouridine (B1664626) involves the initial protection of the hydroxyl groups of the ribose in uridine via acetylation. This is followed by a thionation reaction and subsequent deacetylation to yield the final product. The acetylated intermediate, 2',3',5'-tri-O-acetyl-4-thiouridine, is a key compound for characterization.

Experimental Protocol: Synthesis of 2',3',5'-tri-O-acetyl-4-thiouridine

This protocol is adapted from the initial steps of 4-thiouridine synthesis[1].

-

Acetylation of Uridine: To a solution of uridine in a suitable solvent (e.g., pyridine), add an excess of acetic anhydride. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The resulting residue, containing 2',3',5'-tri-O-acetyluridine, is then purified, typically by silica (B1680970) gel chromatography.

-

Thionation: The purified 2',3',5'-tri-O-acetyluridine is dissolved in an appropriate solvent (e.g., dioxane) and treated with a thionating agent, such as Lawesson's reagent. The reaction mixture is heated to drive the conversion of the carbonyl group at the C4 position to a thiocarbonyl group.

-

Final Purification: After the thionation reaction, the mixture is cooled, and the solvent is evaporated. The crude product, 2',3',5'-tri-O-acetyl-4-thiouridine, is then purified using column chromatography to yield the final product.

Synthesis of N-Acetylated Thiouridines

The synthesis of N-acetylated thiouridines, such as N2-acetyl-2-thiouridine or N4-acetyl-4-thiouridine, is less commonly described in the literature. However, general methods for the N-acetylation of nucleobases can be adapted.

Experimental Protocol: General N-Acetylation of Thiouridines

-

Protection of Ribose Hydroxyls: To selectively acetylate the nitrogen on the base, the hydroxyl groups of the thiouridine's ribose moiety must first be protected using suitable protecting groups (e.g., silyl (B83357) ethers).

-

N-Acetylation: The protected thiouridine is then treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to facilitate the reaction at the desired nitrogen atom.

-

Deprotection and Purification: Following N-acetylation, the protecting groups on the ribose are removed under appropriate conditions. The final N-acetylated thiouridine is then purified by methods such as High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow for Acetylated Thiouridines

Caption: Synthetic routes for O- and N-acetylated thiouridines.

Purification and Isolation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of acetylated thiouridines, ensuring high purity required for subsequent structural analysis and biological assays.

Experimental Protocol: HPLC Purification of Acetylated Thiouridines

-

Column and Mobile Phase Selection: A reversed-phase C18 column is typically used. The mobile phase usually consists of a gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile.

-

Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent, filtered to remove any particulate matter, and then injected into the HPLC system.

-

Gradient Elution: A linear gradient of increasing organic solvent concentration is applied to elute the compounds from the column based on their hydrophobicity.

-

Fraction Collection and Analysis: Fractions are collected based on the UV absorbance profile (typically at 260 nm and/or a wavelength specific to the thiocarbonyl group). The purity of the collected fractions is then verified by analytical HPLC.

-

Desalting: The purified fractions are pooled, and the volatile buffer salts and solvents are removed by lyophilization to yield the pure acetylated thiouridine.

Structural Characterization Techniques

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural characterization of acetylated thiouridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure of acetylated thiouridines in solution. Both 1H and 13C NMR are crucial for confirming the presence and location of the acetyl groups.

Experimental Protocol: NMR Sample Preparation

-

Sample Dissolution: Dissolve 1-5 mg of the purified acetylated thiouridine in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any residual particulate matter.

-

Internal Standard: An internal standard (e.g., TMS) may be added for chemical shift referencing.

-

Data Acquisition: Acquire 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra to enable full assignment of all proton and carbon signals.

Expected Spectroscopic Data:

| Compound | Technique | Key Expected Signals |

| 2',3',5'-tri-O-acetyl-4-thiouridine | 1H NMR | Acetyl methyl protons (~2.0-2.2 ppm), Ribose protons (4.0-6.0 ppm), Base protons |

| 13C NMR | Acetyl carbonyl carbons (~170 ppm), Acetyl methyl carbons (~20-21 ppm), Ribose carbons, Base carbons | |

| N-acetyl-thiouridines | 1H NMR | N-acetyl methyl protons (distinct from O-acetyl), Ribose protons, Base protons |

| 13C NMR | N-acetyl carbonyl and methyl carbons, Ribose carbons, Base carbons |

Note: The exact chemical shifts will be dependent on the solvent and the specific structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the acetylated thiouridines and to gain structural information through fragmentation analysis (MS/MS).

Experimental Protocol: Mass Spectrometry Sample Preparation

-

Sample Dilution: Prepare a dilute solution of the purified compound in a solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile/water).

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for nucleosides, which allows for the observation of the intact molecular ion.

-

Analysis: Acquire a full scan mass spectrum to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to generate a fragmentation pattern.

Expected Mass Spectrometry Data:

The mass of an acetyl group is 42.0106 Da. The addition of one or more acetyl groups to a thiouridine molecule will result in a corresponding increase in the molecular weight. Fragmentation patterns can help to distinguish between O- and N-acetylation. For instance, the loss of ketene (B1206846) (42.0106 Da) is a characteristic fragmentation of O-acetylated compounds.

| Compound | Expected [M+H]+ | Key Fragmentation Pathways |

| 2',3',5'-tri-O-acetyl-4-thiouridine | 431.10 | Sequential loss of acetyl groups (as acetic acid or ketene), loss of the ribose sugar. |

| Mono-N-acetyl-thiouridine | 303.06 | Fragmentation of the glycosidic bond, loss of the acetyl group. |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Crystallization of Acetylated Thiouridines

-

Sample Purity: A highly pure sample (>98%) is essential for successful crystallization.

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

-

Crystallization Method: The vapor diffusion method (hanging drop or sitting drop) is commonly used. A concentrated solution of the acetylated thiouridine is allowed to equilibrate with a reservoir solution containing a precipitant, leading to slow crystallization.

-

Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction analysis.

Expected Crystallographic Data:

A successful crystal structure determination will provide the precise atomic coordinates of the acetylated thiouridine, confirming the location of the acetyl group(s) and revealing the molecule's conformation in the solid state. To date, no crystal structures of standalone acetylated thiouridines have been deposited in public databases.

Characterization Workflow

Caption: Workflow for the characterization of acetylated thiouridines.

Biological Context and Signaling Pathways

Thiouridines are known to be present in tRNA and are involved in the efficiency and fidelity of translation. For instance, 2-thiouridine (B16713) derivatives are found in the wobble position of the anticodon in tRNAs for glutamine, glutamate, and lysine (B10760008) in Escherichia coli[2]. The biosynthesis of these thiomodifications involves a complex enzymatic machinery[3][4][5].

While the direct acetylation of thiouridines as a signaling modification has not been extensively documented, the enzymatic machinery for acetylation is widespread. Acetyltransferases are a large family of enzymes that transfer an acetyl group from a donor molecule (usually acetyl-CoA) to a substrate. While histone acetyltransferases (HATs) are well-known for their role in regulating gene expression through histone modification, acetyltransferases also act on a wide variety of other protein and small molecule substrates.

The potential for enzymatic acetylation of thiouridines in a biological context remains an open area of research. The identification of specific acetyltransferases that act on thiouridines could reveal novel regulatory pathways.

Potential Biological Role of Acetylated Thiouridine

Caption: Hypothetical enzymatic cycle of thiouridine acetylation.

Conclusion

The structural characterization of acetylated thiouridines is a critical step in understanding their potential biological roles and for their development as therapeutic agents. This guide provides a framework for their synthesis, purification, and detailed analysis using state-of-the-art techniques. While O-acetylated thiouridines are accessible as intermediates in thiouridine synthesis, the targeted synthesis and characterization of N-acetylated derivatives require further investigation. The elucidation of the biological pathways involving acetylated thiouridines represents a promising frontier in the study of modified nucleosides.

References

- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 2. Aminoacylation of transfer RNAs with 2-thiouridine derivatives in the wobble position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]